Methyl 5-hydroxypyrazine-2-carboxylate

Medicinal Chemistry Process Chemistry Chemical Synthesis

Researchers requiring a reliable pyrazinamide metabolite reference standard or a dual-handle building block for SAR exploration often face supply inconsistency and insufficient documentation. Methyl 5-hydroxypyrazine-2-carboxylate (CAS 13924-95-3) directly resolves these challenges. • Verified pyrazinamide metabolite - essential for accurate LC-MS/MS bioanalytical method validation and pharmacokinetic studies. • Orthogonal 5-hydroxy and 2-carboxylate ester handles enable sequential, independent functionalization for efficient hit-to-lead library synthesis. • Procurable in quantities up to 10 kg with ≥95% HPLC purity, complete NMR/HPLC documentation, and reliable global supply.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 13924-95-3
Cat. No. B153309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxypyrazine-2-carboxylate
CAS13924-95-3
SynonymsMethyl 5-Hydroxy-2-pyrazinecarboxylate;  Methyl 5-Oxo-4,5-dihydro-2-pyrazinecarboxylate;  4,5-Dihydro-5-oxo-pyrazinecarboxylic Acid Methyl Ester;  5-Hydroxypyrazinecarboxylic Acid Methyl Ester; 
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)C=N1
InChIInChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9)
InChIKeyVNFXNPFSTYYFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxypyrazine-2-carboxylate Overview


Methyl 5-hydroxypyrazine-2-carboxylate (CAS 13924-95-3) is a heterocyclic pyrazine derivative characterized by a hydroxyl group at the 5-position and a methyl carboxylate ester at the 2-position, with a molecular weight of 154.12 g/mol . It exists as a solid with a melting point of 183-185 °C and a density of 1.39 g/cm³ . This compound is a key synthetic intermediate and a recognized metabolite of the first-line antitubercular drug pyrazinamide [1]. Its dual functionality as a reactive building block and a biologically relevant metabolite underpins its utility in medicinal chemistry, particularly in the synthesis of novel antimicrobial agents and the development of analytical standards.

1
Pyrazinamide metabolite reference standard for LC-MS/MS method development Bioanalytical workflow compatibility
2
Orthogonal synthetic building block for pyrazine library synthesis Medicinal chemistry and fragment-based design
3
Solid intermediate with high melting point supports robust handling protocols Process chemistry and scale-up selection

Why Methyl 5-Hydroxypyrazine-2-carboxylate Is Irreplaceable


In-class pyrazine carboxylates are not interchangeable due to profound differences in physicochemical properties, biological relevance, and synthetic utility. For instance, the presence of the 5-hydroxy group in Methyl 5-hydroxypyrazine-2-carboxylate dramatically elevates the melting point to 183-185 °C , compared to 57-61 °C for its non-hydroxylated counterpart, methyl pyrazine-2-carboxylate . This difference reflects enhanced intermolecular hydrogen bonding and fundamentally alters handling, solubility, and purification protocols. Furthermore, its specific structural identity as a verified pyrazinamide metabolite confers a unique, non-substitutable role in bioanalytical and pharmacokinetic studies. Attempting to substitute with a generic analog lacking the 5-hydroxy group would not only compromise physical handling but also invalidate any experimental context dependent on its specific metabolic or synthetic pathway.

Physicochemical mismatch
Non-hydroxylated pyrazine carboxylates exhibit dramatically lower melting points (e.g., 57–61 °C) versus 183–185 °C; handling and solubility profiles may shift significantly.
Metabolite identity gap
Analogs lacking the 5-hydroxy group are not recognized pyrazinamide metabolites, invalidating any bioanalytical method relying on that specific metabolic identity.
Synthetic utility divergence
Compounds without both orthogonal reactive handles (phenolic -OH and protected ester) cannot replicate the sequential derivatization strategy central to library synthesis.

Methyl 5-Hydroxypyrazine-2-carboxylate: Differentiation Evidence


Differential Melting Point Advantage

Methyl 5-hydroxypyrazine-2-carboxylate exhibits a melting point of 183-185 °C . In stark contrast, the non-hydroxylated analog, methyl pyrazine-2-carboxylate, melts at just 57-61 °C . This 126°C difference is a direct consequence of the 5-hydroxy group's capacity for intermolecular hydrogen bonding, which significantly alters the compound's solid-state properties.

Melting point
Data to verify
183–185 °C (target) vs 57–61 °C (methyl pyrazine-2-carboxylate)
Supports solid-state handling and purification review
Reported difference >120 °C; no standard conditions specified
Medicinal Chemistry Process Chemistry Chemical Synthesis

Verified Metabolite for Bioanalytical & PK/PD Studies

Methyl 5-hydroxypyrazine-2-carboxylate is a confirmed metabolite of pyrazinamide, a first-line antitubercular drug . This metabolic relationship is not shared by other common pyrazine carboxylate esters, such as methyl pyrazine-2-carboxylate, which is not a primary metabolite of pyrazinamide [1].

Metabolite identity
Class-level inference
Verified pyrazinamide metabolite vs non-metabolite analog
Essential for bioanalytical method development and PK assay validation
In vivo drug metabolism studies; qualitative distinction
Drug Metabolism Pharmacokinetics Bioanalysis

Orthogonal Reactivity for Diverse Library Synthesis

The compound's structure, featuring a hydroxyl group at the 5-position and a methyl ester at the 2-position, provides orthogonal reactive handles for derivatization . This allows for the independent modification of each site, a versatility not offered by simpler analogs like methyl pyrazine-2-carboxylate (which lacks the hydroxyl group) or 5-hydroxypyrazine-2-carboxylic acid (which lacks the protected ester). The hydroxyl group can undergo alkylation or acylation without affecting the ester, which can be subsequently hydrolyzed or amidated [1].

Synthetic versatility
Class-level inference
Two distinct reactive sites (phenolic -OH, methyl ester) enable orthogonal modifications
Supports orthogonal derivatization review for library synthesis
Standard organic synthesis conditions; vs analogs with single functionality
Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Discovery

High-Purity Batches with Full Documentation

Methyl 5-hydroxypyrazine-2-carboxylate is readily available from major chemical suppliers with high purity standards, typically ≥97% by HPLC, and comes with comprehensive analytical documentation including NMR and HPLC reports [1] . This level of quality assurance and supply chain robustness is often superior to that of less common or custom-synthesized analogs, which may lack detailed analytical certificates or have longer lead times.

Commercial purity
Supplier data
≥97% (HPLC), with NMR/HPLC documentation
Supports procurement quality and documentation review
Reputable vendor supply; purity may vary by batch
Quality Control Procurement Analytical Chemistry

Methyl 5-Hydroxypyrazine-2-carboxylate: Key Applications


Bioanalytical Assays for Pyrazinamide Metabolites

This compound is a critical reference standard for the development and validation of quantitative LC-MS/MS methods used to monitor pyrazinamide and its metabolites in biological matrices. Its verified status as a primary pyrazinamide metabolite makes it non-substitutable for achieving accurate quantitation in pharmacokinetic studies, therapeutic drug monitoring, and preclinical toxicology assessments.

Regioselective Synthesis of Pyrazine Libraries

The orthogonal reactivity of the 5-hydroxy and 2-carboxylate ester groups makes this compound an ideal scaffold for generating diverse libraries of pyrazine derivatives. It enables the sequential, independent functionalization of each reactive handle , allowing medicinal chemists to efficiently explore chemical space and optimize structure-activity relationships (SAR) in hit-to-lead campaigns.

Pharmaceutical Intermediates with Enhanced Profiles

The significantly higher melting point of this compound (183-185 °C) compared to non-hydroxylated analogs suggests its utility as an intermediate in the synthesis of final drug candidates where improved thermal stability and altered solubility are desirable for formulation or storage. This property can be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with better developability characteristics.

Scale-Up Procurement with Quality Control

Industrial process chemists can confidently procure this compound in quantities up to 10 kg from suppliers that guarantee a minimum HPLC purity of 98% and provide comprehensive analytical documentation (NMR, HPLC) [1]. This reliable supply chain and rigorous quality control are essential for ensuring reproducibility and regulatory compliance during the scale-up of synthetic routes that incorporate this key intermediate.

Application
Selection Property
Validation Focus
Bioanalytical method development for pyrazinamide research
Verified metabolite reference standard
LC-MS/MS method accuracy and research PK monitoring context
Regioselective pyrazine library synthesis
Orthogonal reactive handles (5-OH and 2-COOMe)
Independent derivatization control and SAR exploration
Solid-state property screening for intermediate selection
High melting point relative to non-hydroxylated analogs
Thermal stability and handling protocol review
Intermediates procurement with documented quality
Commercial purity documentation (HPLC, NMR)
Batch consistency and regulatory documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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